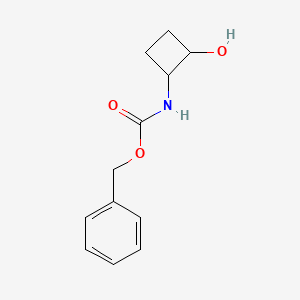
Gadolinium(III) octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium(III) octanoate is a chemical compound with the formula [CH₃(CH₂)₆CO₂]₃Gd
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium(III) octanoate can be synthesized through a reaction between gadolinium(III) chloride and octanoic acid. The reaction typically involves dissolving gadolinium(III) chloride in a suitable solvent, such as ethanol, and then adding octanoic acid. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Gadolinium(III) octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form gadolinium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of gadolinium.
Substitution: The octanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated using various organic solvents and catalysts.
Major Products Formed:
Oxidation: Gadolinium oxides.
Reduction: Lower oxidation state gadolinium compounds.
Substitution: New gadolinium complexes with different ligands.
Scientific Research Applications
Gadolinium(III) octanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of gadolinium(III) octanoate involves its interaction with biological molecules and cellular structures. The gadolinium ion (Gd³⁺) can bind to various molecular targets, including proteins and nucleic acids, affecting their function. In MRI, this compound acts as a contrast agent by altering the magnetic properties of nearby water molecules, enhancing the contrast of the images .
Comparison with Similar Compounds
Gadolinium(III) acetate: Another gadolinium salt with similar properties but different ligand structure.
Gadolinium(III) oxalate: A gadolinium compound with oxalate ligands, used in different applications.
Gadolinium(III) chloride: A simple gadolinium salt used as a precursor in various syntheses.
Uniqueness: Gadolinium(III) octanoate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its octanoate ligands provide hydrophobic characteristics, making it suitable for applications where solubility in organic solvents is required .
Properties
Molecular Formula |
C8H16GdO2 |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
gadolinium;octanoic acid |
InChI |
InChI=1S/C8H16O2.Gd/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
InChI Key |
KDVNPLNFIQPVBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


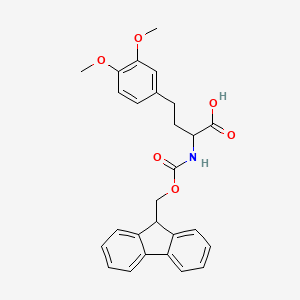
![Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12282899.png)
![1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde](/img/structure/B12282905.png)
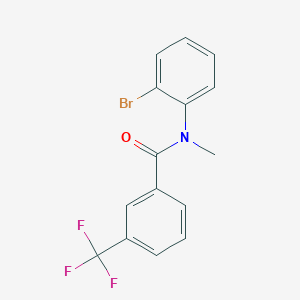
![tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B12282908.png)
![1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B12282916.png)

![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
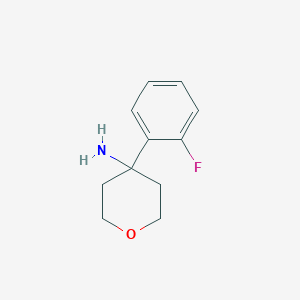

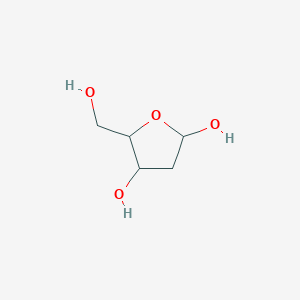

![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
